methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride

Description

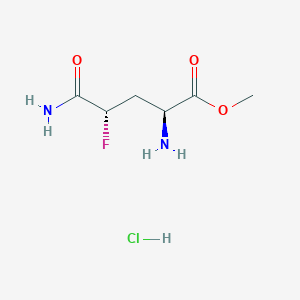

Methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride is a fluorinated amino acid derivative characterized by a chiral butanoate backbone with a carbamoyl group at the 4-position and a fluorine atom substituted at the same carbon. The (2S,4S) stereochemistry indicates two stereogenic centers, which confer distinct spatial and electronic properties. This compound is typically synthesized via stereoselective methods, such as asymmetric catalysis or chiral resolution, to ensure enantiopurity.

Properties

Molecular Formula |

C6H12ClFN2O3 |

|---|---|

Molecular Weight |

214.62 g/mol |

IUPAC Name |

methyl (2S,4S)-2,5-diamino-4-fluoro-5-oxopentanoate;hydrochloride |

InChI |

InChI=1S/C6H11FN2O3.ClH/c1-12-6(11)4(8)2-3(7)5(9)10;/h3-4H,2,8H2,1H3,(H2,9,10);1H/t3-,4-;/m0./s1 |

InChI Key |

OBVPVIAPIKEHKA-MMALYQPHSA-N |

Isomeric SMILES |

COC(=O)[C@H](C[C@@H](C(=O)N)F)N.Cl |

Canonical SMILES |

COC(=O)C(CC(C(=O)N)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride typically involves multiple steps, starting from readily available precursorsThe carbamoyl group is then introduced using a suitable reagent, and the final product is obtained by deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the carbamoyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Key Similarities :

- Stereochemistry : Both compounds share the (2S,4S) configuration, which is critical for binding specificity in biological systems .

- Fluorine Substitution : The 4-fluorine atom in both molecules enhances electronegativity and metabolic stability.

- Ester Functionality : A methyl ester group is present in both, facilitating cell permeability.

Key Differences :

- Backbone Structure: The target compound has a linear butanoate chain, whereas the pyrrolidine analog features a five-membered nitrogen-containing ring.

- Functional Groups : The carbamoyl group (-CONH₂) in the target compound replaces the pyrrolidine ring’s secondary amine, altering hydrogen-bonding capabilities and solubility .

| Property | Target Compound | Pyrrolidine Analog |

|---|---|---|

| Molecular Formula | C₆H₁₀F N₂O₃·HCl | C₇H₁₁FNO₂·HCl |

| Functional Groups | Amino, carbamoyl, methyl ester, fluorine | Pyrrolidine ring, methyl ester, fluorine |

| Purity (Typical) | Not specified in evidence | ≥95% |

| Specific Rotation | Not available | Data not disclosed |

Fluorinated Amino Acid Derivatives

Compounds like 4-fluorovaline or 4-fluoroleucine share fluorine substitution but lack the carbamoyl group. The carbamoyl moiety in the target compound may enhance water solubility compared to purely hydrophobic side chains, while the fluorine atom reduces susceptibility to enzymatic degradation.

Research Findings and Implications

- Biological Activity : The carbamoyl group may mimic urea or peptide bonds, suggesting utility as a transition-state analog in protease inhibition.

- Physicochemical Properties: Fluorination at the 4-position likely increases lipophilicity (logP) compared to non-fluorinated analogs, balancing solubility and membrane permeability .

- Stability : Fluorine’s electron-withdrawing effect stabilizes the adjacent carbamoyl group against hydrolysis, a common issue in ester-containing drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.